N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the pharmacological activities of structurally similar compounds, it can be inferred that it may interact with its targets to modulate their function . For instance, it may inhibit the activity of certain enzymes or bind to specific receptors to alter their signaling pathways .
Biochemical Pathways
Given the broad range of pharmacological activities exhibited by similar compounds, it is likely that multiple pathways are affected . These could include pathways involved in cell proliferation (relevant to anticancer activity), inflammation (relevant to anti-inflammatory activity), and microbial growth (relevant to antimicrobial activity) .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for structurally similar compounds . These studies can provide insights into the compound’s bioavailability, half-life, metabolism, and excretion .
Result of Action
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may have effects such as inhibiting cell proliferation (in the case of anticancer activity), reducing inflammation (in the case of anti-inflammatory activity), and inhibiting microbial growth (in the case of antimicrobial activity) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide typically involves a multi-step process. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . The reaction conditions are mild, and the yields are generally excellent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using catalyst-free procedures and room temperature reactions, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of various bioactive molecules.
Biology: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It is being investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Thiadiazole Derivatives: These compounds also possess a fused heterocyclic ring system and are known for their diverse biological activities.
Uniqueness
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which enhances its pharmacological properties and bioactivity.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S2/c1-13-7-8-14(2)18(11-13)29(26,27)22-10-9-15-12-28-20-23-19(24-25(15)20)16-5-3-4-6-17(16)21/h3-8,11-12,22H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKABSHRFRKMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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